

# An In-Depth Technical Guide to 4-Isopropylphenyl Diphenyl Phosphate-d10

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## Compound of Interest

Compound Name: 4-Isopropylphenyl Diphenyl  
Phosphate-d10

Cat. No.: B15557040

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This technical guide provides a comprehensive overview of **4-Isopropylphenyl Diphenyl Phosphate-d10**, a deuterated internal standard crucial for the accurate quantification of organophosphate flame retardants (OPFRs) in various matrices. This document details the physicochemical properties, experimental protocols for its use, and a logical workflow for its application in analytical methodologies.

## Core Compound Data

**4-Isopropylphenyl Diphenyl Phosphate-d10** is the deuterium-labeled analogue of 4-Isopropylphenyl Diphenyl Phosphate. The incorporation of ten deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its primary application is in isotope dilution mass spectrometry, a highly accurate method for quantifying trace levels of OPFRs in environmental and biological samples.

Table 1: Physicochemical Properties of 4-Isopropylphenyl Diphenyl Phosphate and its Deuterated Analog<sup>[1]</sup>

Property	4-Isopropylphenyl Diphenyl Phosphate	4-Isopropylphenyl Diphenyl Phosphate-d10
Molecular Formula	C <sub>21</sub> H <sub>21</sub> O <sub>4</sub> P	C <sub>21</sub> H <sub>11</sub> D <sub>10</sub> O <sub>4</sub> P
Molecular Weight	368.36 g/mol	378.42 g/mol
Appearance	Viscous light yellow liquid	Not specified, typically a solid or oil
Solubility	Soluble in organic solvents such as toluene and acetonitrile.	Soluble in organic solvents.
Isotopic Purity	Not Applicable	Typically >98% (specific to lot)

Note: The isotopic purity of deuterated standards is a critical parameter and should always be confirmed from the Certificate of Analysis provided by the supplier. A high isotopic purity of >99% has been reported for similar deuterated organophosphate standards[2].

## Experimental Protocols

The use of **4-Isopropylphenyl Diphenyl Phosphate-d10** as an internal standard is integral to robust analytical methods for the detection and quantification of OPFRs. Below are detailed methodologies for sample preparation and instrumental analysis.

The choice of sample preparation technique depends on the matrix being analyzed. The following protocols are adapted from established methods for the analysis of OPFRs.[3][4][5][6]

### 2.1.1. Solid Matrices (e.g., Dust, Consumer Products)[3][6][7]

- Sample Homogenization: Weigh approximately 50 mg of the solid sample into a glass centrifuge tube.
- Internal Standard Spiking: Spike the sample with a known amount of **4-Isopropylphenyl Diphenyl Phosphate-d10** solution (e.g., 50 µL of a 1 µg/mL solution in toluene).
- Solvent Extraction: Add 5 mL of toluene to the tube.

- Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath.
- Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
- Extract Collection: Carefully transfer the supernatant to a clean collection tube.
- Solvent Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

#### 2.1.2. Aqueous Matrices (e.g., Water)[5]

- Filtration: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove particulate matter.
- Internal Standard Spiking: Spike the filtered water sample with a known amount of **4-Isopropylphenyl Diphenyl Phosphate-d10** solution.
- Solid-Phase Extraction (SPE):
  - Condition an SPE cartridge (e.g., C18 or polymeric sorbent) with the appropriate solvents (e.g., methanol followed by deionized water).
  - Load the spiked water sample onto the cartridge.
  - Wash the cartridge to remove interferences.
  - Elute the analytes, including the internal standard, with a suitable organic solvent (e.g., ethyl acetate).
- Solvent Evaporation and Reconstitution: Evaporate the eluate to a final volume of 1 mL for analysis.

The following is a general GC-MS protocol for the analysis of OPFRs using a deuterated internal standard.[4][6][8]

Table 2: Typical GC-MS Instrumental Parameters

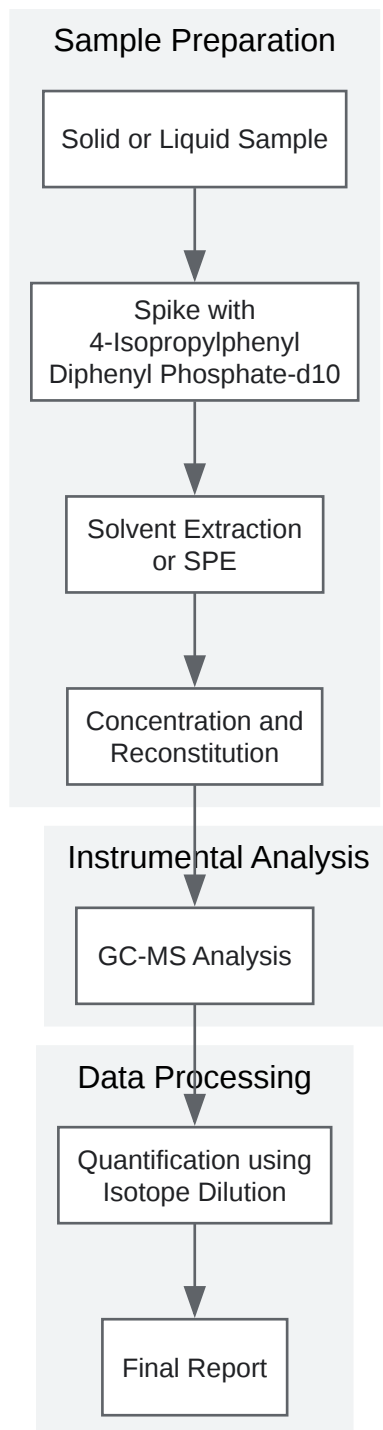
Parameter	Setting
Gas Chromatograph	Agilent 7890A or equivalent
Column	DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Injection Mode	Splitless
Inlet Temperature	280 °C
Oven Program	Initial: 80 °C, hold for 2 min Ramp: 15 °C/min to 300 °C, hold for 10 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Mass Spectrometer	Agilent 5977B or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantification: The concentration of the native 4-Isopropylphenyl Diphenyl Phosphate is determined by comparing its peak area to the peak area of the **4-Isopropylphenyl Diphenyl Phosphate-d10** internal standard, using a calibration curve prepared with known concentrations of the native standard and a constant concentration of the internal standard.

## Logical Workflow and Signaling Pathway Diagrams

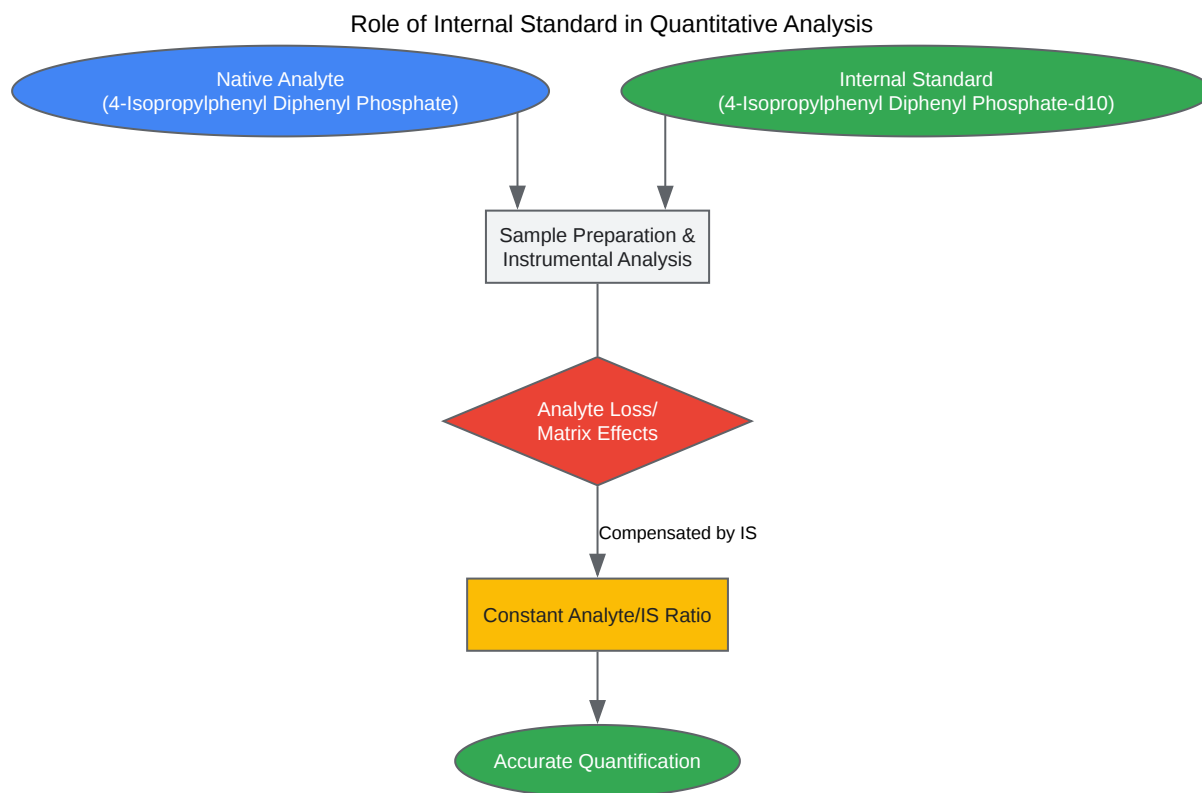
The following diagrams illustrate the experimental workflow for using **4-Isopropylphenyl Diphenyl Phosphate-d10** as an internal standard and a conceptual diagram of its role in ensuring data accuracy.

## Experimental Workflow for OPFR Analysis



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Workflow for OPFR analysis using a deuterated internal standard.



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Conceptual diagram of isotope dilution for accurate quantification.

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